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Compound of Interest

Compound Name: Methyl 2-acetyl-5-chlorobenzoate

CAS No.: 1210474-89-7

Cat. No.: B1428702 Get Quote

Methyl 2-acetyl-5-chlorobenzoate is a molecule of interest in synthetic chemistry, potentially

serving as a building block for more complex pharmaceutical and agrochemical compounds. Its

structure incorporates three key functional groups on an aromatic ring: a methyl ester, an acetyl

(ketone) group, and a chlorine atom. This unique combination gives rise to a complex and

informative infrared (IR) spectrum. Fourier-Transform Infrared (FTIR) spectroscopy is an

indispensable analytical technique for the structural elucidation and purity assessment of such

compounds. By measuring the absorption of infrared radiation, which excites molecular

vibrations, FTIR provides a distinct "fingerprint" of the functional groups present.

This guide, intended for researchers and drug development professionals, offers an in-depth

analysis of the expected FTIR spectral bands of Methyl 2-acetyl-5-chlorobenzoate. In the

absence of a publicly available experimental spectrum for this specific molecule, we will employ

a scientifically rigorous approach by predicting its spectral features through a comparative

analysis with structurally related compounds: methyl benzoate, acetophenone, and

chlorobenzene. This methodology not only helps in assigning the vibrational modes of the

target molecule but also provides a framework for interpreting the spectra of other novel,

multifunctional aromatic compounds.
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The foundation of interpreting an FTIR spectrum lies in understanding the molecule's structure

and the types of vibrations its bonds can undergo. The structure of Methyl 2-acetyl-5-
chlorobenzoate is shown below, with its primary functional groups highlighted.

Figure 2: Standard workflow for FTIR analysis of a solid sample using the KBr pellet method.

Conclusion
The FTIR spectrum of Methyl 2-acetyl-5-chlorobenzoate is predicted to be rich in information,

providing a clear vibrational fingerprint for its structural confirmation. The most definitive

features are the presence of two distinct and strong carbonyl (C=O) absorption bands between

1725 cm⁻¹ and 1680 cm⁻¹, corresponding to the ester and ketone groups, respectively. Further

confirmation is provided by the strong C-O stretching bands of the ester in the 1300-1100 cm⁻¹

range, and the C-Cl stretching vibration below 800 cm⁻¹. By employing the comparative

analysis and the robust experimental protocol detailed in this guide, researchers can

confidently identify and characterize this molecule, ensuring its identity and purity for

applications in research and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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